molecular formula C16H20N2O B5689534 N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine

N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine

Cat. No. B5689534
M. Wt: 256.34 g/mol
InChI Key: DQIWRQIXCBPXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine, also known as DAPI, is a fluorescent stain commonly used in scientific research. It is a small molecule that binds to DNA and emits blue fluorescence upon excitation by ultraviolet light. DAPI has been widely used in various applications, including cell imaging, flow cytometry, and DNA staining.

Mechanism of Action

The mechanism of action of N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine involves its binding to DNA. N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine has a high affinity for the minor groove of DNA and binds preferentially to AT-rich regions. Upon binding, N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine undergoes a conformational change that results in the emission of blue fluorescence upon excitation by ultraviolet light.
Biochemical and Physiological Effects:
N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it should be noted that N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine can interfere with DNA replication and transcription at high concentrations, which can affect cell viability and function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine is its high specificity for DNA, which allows for accurate visualization and quantification of DNA content. N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine is also relatively easy to use and can be applied to a wide range of samples, including live and fixed cells, tissues, and microorganisms. However, N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine has some limitations, including its sensitivity to pH and solvent conditions, which can affect its binding affinity and fluorescence intensity. In addition, N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine can be photobleached by prolonged exposure to light, which can reduce its fluorescence intensity and affect the accuracy of the results.

Future Directions

There are several future directions for the use of N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine in scientific research. One area of interest is the development of new N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine derivatives with improved properties, such as increased binding affinity and fluorescence intensity, as well as reduced photobleaching and toxicity. Another area of interest is the application of N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine in new research fields, such as epigenetics and gene editing, where accurate visualization and quantification of DNA content are essential. Finally, the combination of N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine with other fluorescent dyes and imaging techniques, such as confocal microscopy and super-resolution microscopy, can provide new insights into the structure and function of DNA in cells and tissues.

Synthesis Methods

N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine can be synthesized through a multistep process involving several chemical reactions. The synthesis typically begins with the preparation of 2,3-diaminonaphthalene, which is then reacted with a carbonyl compound to form a benzisochromene intermediate. The intermediate is subsequently treated with methyl iodide to introduce the methyl groups, followed by oxidation to yield the final product, N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine.

Scientific Research Applications

N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine has been extensively used in scientific research for various applications. One of the most common applications is in cell imaging, where N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine is used to stain the nuclei of cells for visualization and analysis. N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine is also used in flow cytometry to identify and quantify cells based on their DNA content. In addition, N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine has been used in DNA staining for gel electrophoresis and in situ hybridization.

properties

IUPAC Name

8-N,8-N,10-N,10-N-tetramethyl-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-17(2)13-7-5-11-9-19-10-12-6-8-14(18(3)4)16(13)15(11)12/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIWRQIXCBPXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=CC=C3C2=C(COC3)C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine

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